molecular formula C18H14N6O2 B2517152 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034423-24-8

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2517152
CAS No.: 2034423-24-8
M. Wt: 346.35
InChI Key: AWPUQDQGSZUKBU-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a pyrazine ring, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
  • N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide
  • N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide

Uniqueness

Compared to similar compounds, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibits unique structural features that contribute to its distinct chemical reactivity and biological activity. The presence of the triazole ring, in particular, enhances its stability and potential for diverse applications.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-18(16-11-22-24(23-16)14-4-2-1-3-5-14)21-10-15-17(20-8-7-19-15)13-6-9-26-12-13/h1-9,11-12H,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPUQDQGSZUKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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